molecular formula C13H18O3 B13724163 (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol

(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol

Cat. No.: B13724163
M. Wt: 222.28 g/mol
InChI Key: FFKVHXYMWXJVNT-UHFFFAOYSA-N
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Description

(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol is a chemical compound that belongs to the class of glycerol derivatives It is characterized by the presence of a benzyl group and an isopropylidene group attached to the glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol typically involves the protection of the glycerol hydroxyl groups followed by benzylation. One common method includes the use of isopropylidene acetone to protect the glycerol, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize costs. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol involves its interaction with various molecular targets. The benzyl group can interact with hydrophobic pockets in enzymes or receptors, while the glycerol backbone may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can be compared with other glycerol derivatives such as:

    Glycerol: The parent compound, which lacks the benzyl and isopropylidene groups.

    1,2,3-Trihydroxypropane: Another glycerol derivative with different functional groups.

    Benzyl alcohol: A simpler compound with only the benzyl group attached to a hydroxyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylethanol

InChI

InChI=1S/C13H18O3/c1-13(2)15-9-12(16-13)11(14)8-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3

InChI Key

FFKVHXYMWXJVNT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(CC2=CC=CC=C2)O)C

Origin of Product

United States

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